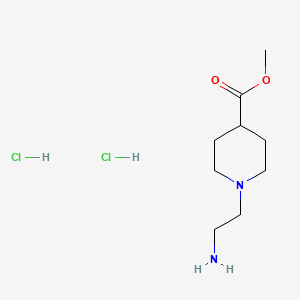

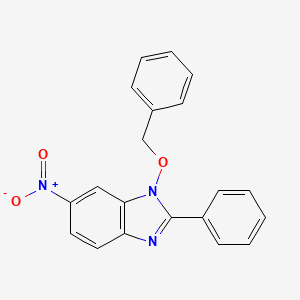

![molecular formula C23H23N5O4S B2404983 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-36-2](/img/structure/B2404983.png)

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a stable compound and difficult to cleave . 1,2,4-Triazole acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom .Scientific Research Applications

Cyclocondensation Reactions

Cyclocondensation reactions involving similar compounds like N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have been explored. For instance, the reaction of 3-amino-2-iminonaphtho[1,2-d]thiazole with diethyl oxalate in dry pyridine leads to compounds like 2,2′-binaphtho[1′,2′:4,5]thiazolo[3,2-b][1,2,4]triazole (Liu, Shih, & Hu, 1987).

Anticancer Evaluation

Synthesis and evaluation of compounds related to this compound for potential anticancer properties have been conducted. For instance, certain thiazolo[3,2-b][1,2,4]triazol-6-ones showed anticancer activity on various cancer cell lines (Lesyk et al., 2007).

Antimicrobial Properties

Research into antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives, which are structurally related to this compound, has been conducted. This includes studies showing effectiveness against various microorganisms (Lobo et al., 2010).

Anti-inflammatory Activity

Compounds structurally similar to this compound have been synthesized and evaluated for anti-inflammatory activity. For example, new 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole showed anti-inflammatory activity (Labanauskas et al., 2001).

Organ Selective Oxidative Stress Control

Studies have shown that certain thiazolo-triazole compounds, structurally related to this compound, may control ethanol-induced oxidative stress in an organ-selective manner (Aktay et al., 2005).

Synthesis of Derivatives with Potential HIV-1 Activity

Research has been conducted on synthesizing and evaluating derivatives of compounds similar to this compound for potential anti-HIV-1 activity. This includes exploring various synthesis methods and biological evaluations (Liu, Shih, & Lee, 1993).

Mechanism of Action

Target of Action

The compound N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a novel 1,2,4-triazole derivative . The primary target of this compound is believed to be the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction inhibits the activity of the enzyme, thereby disrupting the biosynthesis of estrogens .

Biochemical Pathways

The inhibition of the aromatase enzyme by this compound affects the estrogen biosynthesis pathway . This disruption leads to a decrease in the levels of circulating estrogens, which can inhibit the growth and proliferation of estrogen-dependent cancer cells .

Pharmacokinetics

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the aromatase enzyme and the disruption of estrogen biosynthesis . This can lead to a decrease in the growth and proliferation of estrogen-dependent cancer cells .

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S/c1-14-5-4-6-15(11-14)20-26-23-28(27-20)17(13-33-23)9-10-24-21(29)22(30)25-16-7-8-18(31-2)19(12-16)32-3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXXBWHFZHPRIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

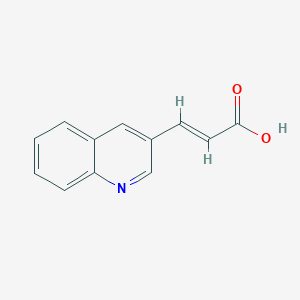

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)

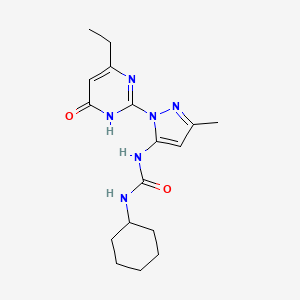

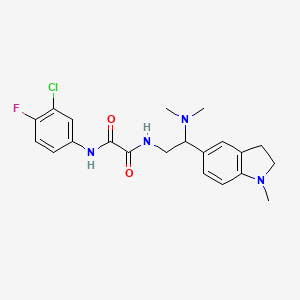

![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2404902.png)

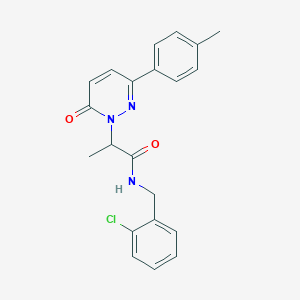

![tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2404903.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)

![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2404923.png)